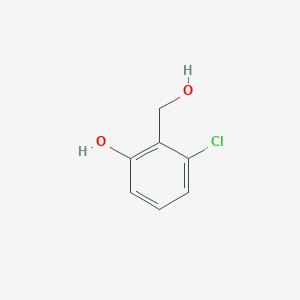

3-Chloro-2-(hydroxymethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZWUVSCQYJWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Hydroxymethyl Phenol and Structural Analogues

Strategies for Regioselective Introduction of Chlorine on Phenolic Scaffolds

The regioselective chlorination of phenols is a critical step in the synthesis of chlorinated phenolic compounds. Direct electrophilic aromatic substitution on phenols often leads to a mixture of ortho and para isomers, with the para product typically being favored due to electronic effects. nsf.govacs.org To achieve ortho-chlorination, various strategies have been developed.

One approach involves the use of directing groups. For instance, an auxiliary group can be employed to direct the chlorination to the ortho position. A protocol using a 2-pyridine auxiliary group and a catalytic amount of palladium acetate (B1210297) has been shown to be effective for the C–H chlorination of phenol (B47542) derivatives. rsc.org This method is even applicable to the late-stage chlorination of more complex molecules. rsc.org

Catalyst-controlled regioselective chlorination offers another powerful tool. A highly efficient ortho-selective electrophilic chlorination of phenols has been reported using a Lewis basic selenoether catalyst. nsf.govacs.orgacs.org This catalytic system can achieve high ortho/para selectivity, a significant improvement over the innate selectivity which favors the para isomer. nsf.govacs.org The catalyst's effectiveness is attributed to its ability to modulate the reactivity of the chlorinating agent and the phenol substrate. nsf.gov Studies have shown that a hydrogen-bonding moiety on the substrate is required for this selectivity. nsf.govacs.org

Furthermore, the choice of chlorinating agent and reaction conditions can influence the regiochemical outcome. The use of sulfuryl chloride in the presence of moderators like tetrahydrothiopyran (B43164) derivatives has been explored to enhance para-selectivity in the chlorination of some phenols. tandfonline.com

Methodologies for Installing the Hydroxymethyl Moiety

The introduction of a hydroxymethyl group (-CH₂OH) onto an aromatic ring, known as hydroxymethylation, is a fundamental transformation in organic synthesis. wikipedia.org Several methods are available for this purpose.

Formaldehyde-Mediated Reactions

The reaction of phenols with formaldehyde (B43269) is a common method for hydroxymethylation. wikipedia.orgyoutube.com This reaction typically proceeds under basic conditions, where the phenol is deprotonated to form a more nucleophilic phenoxide ion. youtube.com The phenoxide then attacks the electrophilic carbon of formaldehyde. youtube.com The reaction can occur at the ortho and para positions of the phenol ring. youtube.com The rates of hydroxymethylation can be significantly influenced by the presence of other substituents on the phenol ring. researchgate.net For instance, phenols with electron-donating groups at the C-3 or C-5 positions exhibit larger rate constants for hydroxymethylation. researchgate.net

Recent advancements have focused on achieving regioselectivity in formaldehyde-mediated hydroxymethylation. A method utilizing NaBO₂ has been shown to promote ortho-hydroxymethylation of phenols with aqueous formaldehyde under mild conditions, affording salicyl alcohols in excellent yields and with high regioselectivity. rsc.org

Reduction of Carboxylic Acid or Ester Precursors

An alternative and widely used strategy for introducing a hydroxymethyl group is the reduction of a corresponding carboxylic acid or ester. This two-step approach involves first introducing a carboxyl group (or its ester derivative) onto the aromatic ring, followed by its reduction to the alcohol.

For the synthesis of 3-Chloro-2-(hydroxymethyl)phenol, a suitable precursor would be 3-chlorosalicylic acid (3-chloro-2-hydroxybenzoic acid). nih.gov The carboxylic acid group can be reduced to a primary alcohol using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This method offers excellent control over the position of the hydroxymethyl group, as the regioselectivity is determined during the introduction of the carboxyl group.

Alternative Approaches to Hydroxymethylation

Besides formaldehyde-based methods and the reduction of carboxylic acid derivatives, other approaches to hydroxymethylation exist. One such method involves the use of organometallic reagents. For example, Grignard reagents can react with formaldehyde to produce primary alcohols. google.com In the context of synthesizing this compound, this would involve the formation of a Grignard reagent from a di-halogenated precursor, such as 1,3-dichloro-2-halobenzene, followed by reaction with formaldehyde. However, the generation and subsequent reaction of such Grignard reagents can be challenging.

Another approach involves the use of silylmethyl Grignard reagents which act as nucleophilic hydroxymethylating agents for ketones. wikipedia.org While not directly applicable to the hydroxymethylation of a phenol, this highlights the diversity of reagents available for introducing the hydroxymethyl functionality.

Multi-Step Synthesis and Convergent/Divergent Strategies

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.org This strategy is particularly useful for creating libraries of related compounds for screening purposes. wikipedia.org Starting from a key intermediate, different functional groups can be introduced to generate a range of structural analogues of this compound.

The choice between a convergent and divergent strategy depends on the specific synthetic goals, the complexity of the target molecule, and the availability of starting materials.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a crucial aspect of academic synthesis to maximize product yields and minimize side reactions. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry.

In the context of the synthesis of this compound and its analogues, optimization efforts have been reported for various key steps. For instance, in the catalyst-controlled regioselective chlorination of phenols, studies have shown that catalyst loading can be as low as 1% while maintaining high selectivity. nsf.govacs.org The choice of solvent can also play a significant role. nsf.gov

For formaldehyde-mediated hydroxymethylation, the concentration of reactants, pH, and temperature are critical parameters that are often optimized to control the extent of reaction and prevent the formation of polymeric byproducts. researchgate.netrsc.org Similarly, in the reduction of carboxylic acids, the choice of reducing agent and reaction temperature can be fine-tuned to achieve clean conversion without affecting other functional groups present in the molecule.

The table below summarizes some of the key reactions and conditions discussed:

| Reaction | Reagents and Conditions | Key Features | Reference |

| Ortho-Chlorination of Phenols | Lewis basic selenoether catalyst, N-chlorosuccinimide (NCS) | High ortho-selectivity | nsf.govacs.org |

| Ortho-Hydroxymethylation of Phenols | Aqueous formaldehyde, NaBO₂ | Mild conditions, high regioselectivity | rsc.org |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Precursor: 3-chlorosalicylic acid | nih.gov |

| Grignard Reaction for Hydroxymethylation | Organometallic compound, in situ generated formaldehyde | General method for producing methylol compounds | google.com |

Modern Purification and Isolation Techniques for Halogenated Phenols

The purification and isolation of halogenated phenols from complex reaction mixtures or environmental samples present a significant challenge due to the presence of closely-boiling isomers and other impurities. google.com Modern techniques have been developed to achieve high purity separation, focusing on efficiency, selectivity, and reduced solvent consumption.

Solid-Phase Extraction (SPE) is a widely used technique for the separation and clean-up of halogenated phenols from various matrices. mdpi.comnih.gov This method involves passing a solution containing the analyte through a solid sorbent, which retains the compound of interest. The compound is then eluted with a suitable solvent. For chlorophenols in water samples, polystyrene-divinylbenzene cartridges have proven effective, allowing for significant preconcentration and high recovery rates. nih.gov The efficiency of SPE is influenced by parameters such as the pH of the sample, the type and volume of the eluting solvent, and the quantity of the sorbent. nih.gov

Chromatographic methods are central to the purification of halogenated phenols.

High-Performance Liquid Chromatography (HPLC) , particularly in its reverse-phase mode (RP-HPLC), is a powerful tool for isolating phenolic compounds with high purity. mdpi.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Recycle-HPLC is an advanced variation that can improve throughput and reduce solvent usage. mdpi.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC/MS), is another cornerstone for the analysis and separation of volatile or derivatized chlorophenols. acs.org Derivatization, such as acetylation, is often employed to increase the volatility and improve the chromatographic behavior of the phenols. nih.gov

Advanced Extraction Techniques offer improvements over traditional liquid-liquid extraction.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. springernature.comnih.gov While CO₂ is nonpolar, its polarity can be modified by adding co-solvents like methanol (B129727) or ethanol, making it suitable for extracting more polar phenolic compounds. mdpi.comnih.gov SFE is advantageous for its low environmental impact and the ease of solvent removal, though its high cost can be a limitation. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov It has been successfully combined with other techniques, like dispersive liquid-liquid microextraction, for the efficient removal of chlorophenols from solid samples such as soil and sediment. wiley.com

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. mdpi.comspringernature.com This method is particularly useful for the preparative separation of polar compounds like phenols. mdpi.com

Complexation represents a chemical approach to separation. For instance, closely-boiling chlorinated phenols can be separated by preferential complexation with metal halide salts. google.com One phenolic compound in a mixture may preferentially form an insoluble complex with a salt like calcium bromide, allowing it to be isolated from the other components. google.com

The table below summarizes some of the modern purification and isolation techniques applicable to halogenated phenols.

| Technique | Principle | Application for Halogenated Phenols | Key Advantages | References |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. | Preconcentration and clean-up of chlorophenols from water and soil samples. | High recovery, sample concentration, and removal of interferences. | mdpi.comnih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High-purity isolation and quantification of phenolic compounds. | High resolution, speed, and applicability to a wide range of compounds. | mdpi.com |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on partitioning in a column. | Analysis of derivatized chlorophenols in environmental and industrial samples. | High sensitivity and separation efficiency for volatile analytes. | nih.govacs.org |

| Supercritical Fluid Extraction (SFE) | Extraction using a solvent in its supercritical state (e.g., CO₂). | Extraction of non-polar and moderately polar phenols; requires co-solvents for polar ones. | "Green" solvent, low-temperature extraction, and easy solvent removal. | mdpi.comspringernature.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to accelerate solvent extraction. | Rapid extraction from solid matrices like soil and sediment. | Reduced extraction time and solvent consumption. | nih.govwiley.com |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | Preparative separation of polar compounds, minimizing sample loss. | No irreversible adsorption, high sample loading capacity. | mdpi.comspringernature.com |

| Complexation | Preferential formation of a complex between one component and a reagent. | Separation of closely-boiling isomeric chlorophenols. | High selectivity for specific isomers. | google.com |

Chemical Reactivity and Transformation Studies of 3 Chloro 2 Hydroxymethyl Phenol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group attached to the chlorinated phenol (B47542) ring is a primary benzylic alcohol. This structure allows for a variety of transformations, including nucleophilic substitution, oxidation, and reduction.

Nucleophilic Substitution Reactions at the Benzylic Carbon (e.g., Conversion to Halomethyl)

The hydroxyl moiety of the benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution. This is a common strategy for producing halomethyl derivatives. For instance, the reaction of a benzylic alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloro- or bromomethyl compound.

The mechanism for this type of reaction can proceed via either an Sₙ1 or Sₙ2 pathway. libretexts.orglibretexts.org In the Sₙ2 mechanism, the reaction occurs in a single, concerted step involving a backside attack by the nucleophile. libretexts.org The Sₙ1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org For primary benzylic alcohols like 3-Chloro-2-(hydroxymethyl)phenol, the Sₙ2 pathway is generally favored unless steric hindrance is significant or conditions promote carbocation formation. The preparation of 2-chloro-2-methylpropane (B56623) from 2-methyl-2-propanol using concentrated hydrochloric acid is a classic example of such a substitution. sydney.edu.au

Table 1: Representative Nucleophilic Substitution Reactions for Benzylic Alcohols

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Benzylic Alcohol | Thionyl Chloride (SOCl₂) | Benzylic Chloride | Nucleophilic Substitution |

| Benzylic Alcohol | Phosphorus Tribromide (PBr₃) | Benzylic Bromide | Nucleophilic Substitution |

| 2-Methyl-2-propanol | Conc. Hydrochloric Acid | 2-Chloro-2-methylpropane | Nucleophilic Substitution sydney.edu.au |

Oxidation Pathways to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a selective reagent that oxidizes primary alcohols to aldehydes without significant overoxidation to carboxylic acids. libretexts.org Another modern and efficient reagent for this transformation is the Dess-Martin periodinane (DMP), which operates under mild, non-acidic conditions. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often formed in situ from chromium trioxide and sulfuric acid), will typically oxidize a primary alcohol directly to a carboxylic acid. libretexts.org The oxidation of a substituted benzoic acid to a phenol has also been reported using specialized catalytic systems. nih.gov

Table 2: Common Oxidation Reactions for Primary Alcohols

| Starting Material | Reagent(s) | Product | Notes |

|---|---|---|---|

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidation, stops at the aldehyde. libretexts.org |

| Primary Alcohol | Dess-Martin Periodinane (DMP) | Aldehyde | High yields, mild conditions. libretexts.org |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidation. libretexts.org |

| Primary Alcohol | Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidation (Jones Oxidation). libretexts.org |

Reduction Reactions

While the hydroxymethyl group is already in a reduced state compared to an aldehyde or acid, it can be further reduced to a methyl group. This transformation, known as hydrogenolysis, typically involves catalytic hydrogenation. The reaction is usually carried out under a hydrogen atmosphere with a metal catalyst such as palladium on carbon (Pd/C). This process would convert this compound into 3-chloro-2-methylphenol. The biological degradation of the herbicide MCPA can involve the hydroxylation of a methyl group to a hydroxymethyl group, which is the reverse of this process. wikipedia.org

Polymerization Mechanisms (e.g., Formation of Resins)

Phenolic compounds containing hydroxymethyl groups are key monomers in the formation of phenolic resins, specifically resol resins. The polymerization occurs through a step-growth mechanism involving the electrophilic attack of the hydroxymethyl group from one molecule onto the activated aromatic ring of another. researchgate.net

The reaction is typically catalyzed by either an acid or a base. Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion. The hydroxymethyl group (often from formaldehyde (B43269) added in situ) then reacts at the ortho and para positions of another phenol molecule, forming methylene (B1212753) bridges (-CH₂-) and dibenzyl ether linkages (-CH₂-O-CH₂-), with the elimination of water. The presence of the chloro-substituent in this compound would likely influence the rate and structure of the resulting polymer. Metal catalysts, such as zinc acetate (B1210297), can also be used to accelerate the curing rate and promote ortho-linkages in phenol-formaldehyde resins. mdpi.com The general process involves the reaction of phenols with formaldehyde to produce hydroxymethylphenols, which then condense to form the polymer. mdpi.comwikipedia.org

Reactivity of the Phenolic Hydroxyl Group

Electrophilic Aromatic Substitution Patterns on the Chlorinated Phenol Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, and sulfonation. wikipedia.org The regiochemical outcome of these reactions is determined by the directing effects of the three substituents already present on the ring: the hydroxyl (-OH) group, the hydroxymethyl (-CH₂OH) group, and the chlorine (-Cl) atom.

Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. byjus.com

Hydroxymethyl (-CH₂OH) group: A weakly activating group and an ortho, para-director.

Chlorine (-Cl) atom: A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R (resonance) effect.

In this compound, the positions on the ring are C1(-Cl), C2(-CH₂OH), C3(-OH), C4, C5, and C6. The available positions for substitution are C4, C5, and C6.

The directing effects can be summarized as follows:

The -OH group at C3 strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The -CH₂OH group at C2 directs to its ortho position (C1, already substituted) and its para position (C5).

The -Cl group at C1 directs to its ortho position (C2, already substituted) and its para position (C4).

Combining these effects, the most activated positions for electrophilic attack are C4 and C6, as they are both activated by the powerful hydroxyl group. The C4 position is activated by the -OH group (ortho) and the -Cl group (para). The C6 position is activated by the -OH group (para). The C5 position is activated by the -CH₂OH group (para).

Given that the hydroxyl group is the most powerful activating group, substitution is most likely to occur at positions ortho or para to it. Therefore, positions C4 and C6 are the most probable sites for electrophilic attack. Between these two, steric hindrance from the adjacent C1-Cl and C2-CH₂OH groups might slightly disfavor the C6 position, potentially making C4 the major site of substitution.

Studies on the nitration of related phenols support this type of analysis. For example, the nitration of 4-chlorophenol (B41353) with copper(II) nitrate (B79036) yields 4-chloro-2-nitrophenol, demonstrating substitution ortho to the hydroxyl group. Similarly, nitration of 3-chlorophenol (B135607) can yield regioselective products. arkat-usa.org The nitration of 4-chloro-2-methylphenol (B52076) has been described to yield 4-chloro-2-methyl-6-nitrophenol, showing substitution ortho to the hydroxyl and para to the methyl group. google.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Chloro-2-(hydroxymethyl)-6-nitrophenol and/or 5-Chloro-2-(hydroxymethyl)-4-nitrophenol | The -OH group is the strongest activator, directing ortho and para. C6 (para) and C4 (ortho) are most activated. |

| Bromination | Br⁺ | 3-Chloro-6-bromo-2-(hydroxymethyl)phenol and/or 5-Chloro-4-bromo-2-(hydroxymethyl)phenol | Similar to nitration, substitution is driven by the powerful activating -OH group. |

| Sulfonation | SO₃ | 5-Chloro-2-(hydroxymethyl)-4-hydroxybenzenesulfonic acid | Sulfonation is often sterically sensitive, potentially favoring the less hindered C4 position. |

Formation of Ethers and Esters

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a primary benzylic alcohol, allows for selective or exhaustive formation of ethers and esters under appropriate reaction conditions. The reactivity of these two hydroxyl groups differs, enabling targeted synthesis of specific derivatives.

Etherification:

The formation of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. francis-press.combyjus.com This method involves the deprotonation of the hydroxyl group(s) to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. byjus.commasterorganicchemistry.com

The phenolic hydroxyl is significantly more acidic than the benzylic alcohol. This difference allows for selective deprotonation and subsequent etherification of the phenolic position by using a stoichiometric amount of a suitable base, such as sodium hydroxide. gordon.edu The resulting phenoxide can then react with an alkylating agent, like an alkyl halide, to yield a phenolic ether. To etherify the less acidic benzylic alcohol, stronger bases or alkali metals are typically required to form the corresponding alkoxide. byjus.com If both hydroxyl groups are to be etherified, an excess of a strong base and the alkylating agent would be employed. The general Williamson ether synthesis is versatile, allowing for the introduction of various alkyl or aryl groups. francis-press.com Reaction conditions typically involve temperatures ranging from 50-100 °C in solvents like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

Esterification:

Esterification of this compound can be accomplished via several methods, most commonly through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. nih.gov The Fischer-Speier esterification, a classic method, involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org This reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or an excess of one reactant is used. wikipedia.org

Given the two hydroxyl groups, a mixture of products is possible: a monoester at the more reactive primary alcohol site, a monoester at the phenolic site, and a diester. The primary alcohol is generally more nucleophilic than the phenolic hydroxyl in acid-catalyzed esterification, favoring initial reaction at the hydroxymethyl group. However, phenols can be esterified to achieve good yields. wikipedia.org For more sensitive substrates or to achieve higher selectivity, milder methods can be used. wikipedia.org The use of acyl chlorides or anhydrides provides a more reactive acylating agent, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Recent advancements have explored alternative catalysts and conditions. For instance, niobium(V) chloride (NbCl5) has been used as a catalyst for the direct esterification of benzyl (B1604629) alcohol with various carboxylic acids at room temperature. nih.gov Oxidative esterification, where an alcohol is directly coupled with another alcohol in the presence of an oxidant, represents another modern approach. nih.gov

Table 1: Representative Esterification Reactions and Conditions

| Reaction Type | Reagents & Conditions | Product Type | Yield |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄), reflux | Ester | Varies (equilibrium) wikipedia.org |

| Acylation | Acyl chloride/anhydride (B1165640), base (e.g., pyridine) | Ester | Generally high |

| Niobium-Catalyzed Esterification | Carboxylic acid, benzyl alcohol, NbCl₅, room temp, 2-3 hrs | Benzyl Ester | High nih.gov |

| Oxidative Cross-Esterification | Benzyl alcohol, aliphatic alcohol, [EMIM]OAc, 80 °C, 12 hrs | Ester | Good nih.gov |

Influence of the Chlorine Substituent on Aromatic and Side-Chain Reactivity

The chlorine atom at the 3-position of the phenol ring significantly modulates the reactivity of both the aromatic ring and its substituents—the phenolic hydroxyl and the hydroxymethyl side chain. This influence stems from a combination of inductive and resonance effects.

Influence on the Aromatic Ring: As a halogen, chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine. In the case of this compound, the hydroxyl group is a powerful activating group and is ortho, para-directing. The hydroxymethyl group is a weak deactivating group. The combined directing effects of these three substituents determine the regioselectivity of further substitution reactions on the ring. The chlorine at the meta position to the hydroxyl group has been noted to interfere with certain reactions, such as ring cleavage during chlorination. nih.gov

Influence on the Phenolic Hydroxyl Group: The primary influence of the chlorine substituent on the phenolic hydroxyl group is an increase in its acidity compared to phenol itself. The electron-withdrawing inductive effect of the chlorine atom helps to stabilize the negative charge of the corresponding phenoxide ion formed upon deprotonation. This increased acidity facilitates reactions that proceed via the phenoxide, such as the Williamson ether synthesis, allowing for the use of weaker bases compared to those needed for non-halogenated alcohols. gordon.edu

Influence on the Hydroxymethyl Side-Chain: The reactivity of the benzylic hydroxymethyl group is also affected by the ring's electronic properties. The electron-withdrawing nature of the chlorine substituent can influence the stability of potential carbocation intermediates that might form during SN1-type reactions at the benzylic position. For instance, in acid-catalyzed reactions, protonation of the hydroxyl group followed by loss of water would form a benzylic carbocation. The deactivating nature of the chlorine substituent would slightly destabilize this carbocation, potentially slowing down reactions that proceed through such a mechanism. Conversely, for SN2 reactions, the electronic effect on the carbon atom being attacked is less direct but can still play a role in transition state stability. Studies on substituted benzyl alcohols have shown that electronic properties of ring substituents do affect reaction outcomes in processes like oxidative esterification. nih.gov

Mechanistic Investigations of Key Chemical Transformations

The key transformations of this compound, namely etherification and esterification, proceed through well-established reaction mechanisms common to phenols and benzyl alcohols.

Mechanism of Williamson Ether Synthesis: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.commasterorganicchemistry.com The reaction involves two main steps:

Deprotonation: The alcohol (in this case, either the phenolic or benzylic hydroxyl) is treated with a base to form the corresponding alkoxide or phenoxide ion. The phenoxide is formed preferentially due to its higher acidity. This deprotonation step converts the weakly nucleophilic hydroxyl group into a much stronger nucleophile. masterorganicchemistry.com

Nucleophilic Attack: The newly formed phenoxide/alkoxide ion attacks the electrophilic carbon atom of an alkyl halide (or other substrate with a good leaving group). The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com A new carbon-oxygen bond is formed simultaneously as the bond to the leaving group is broken. byjus.com

For this SN2 mechanism to be effective, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions (E2), which become significant with secondary and tertiary halides. masterorganicchemistry.com

Mechanism of Fischer-Speier Esterification: The Fischer esterification is a classic acid-catalyzed acyl substitution reaction. wikipedia.org The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (the primary hydroxymethyl group of this compound is the more likely nucleophile) attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. wikipedia.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This transfer can be facilitated by the solvent or another alcohol molecule, converting one of the hydroxyls into a good leaving group (water). wikipedia.org

Elimination of Water: The intermediate loses a molecule of water, and the carbonyl double bond is reformed.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. wikipedia.org

Each step in this mechanism is reversible, which is why the reaction must be driven to completion by removing water or using an excess of a reactant. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 Hydroxymethyl Phenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. For 3-Chloro-2-(hydroxymethyl)phenol, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxymethyl protons, and the phenolic hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the substituted ring. Based on typical chemical shift ranges, the aromatic protons are predicted to resonate between 6.8 and 7.5 ppm. The hydroxymethyl (CH₂OH) group would appear as a singlet, typically around 4.5-5.0 ppm. The chemical shifts of the two hydroxyl protons (phenolic and alcoholic) can vary and are often broad; the phenolic OH is expected between 4-7 ppm, while the alcoholic OH is generally found in a similar or slightly lower range, with their exact positions being dependent on solvent and concentration. libretexts.org The use of D₂O exchange would confirm the identity of these hydroxyl protons as their signals would disappear from the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atom attached to the chlorine (C-3) would be influenced by the halogen's electronegativity and is expected around 130-135 ppm. The carbon bearing the phenolic hydroxyl group (C-1) would resonate downfield, typically in the 150-155 ppm range. The carbon with the hydroxymethyl group (C-2) would also be shifted downfield. The hydroxymethyl carbon itself (-CH₂OH) is anticipated in the 60-65 ppm region. libretexts.org

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, for instance, linking the hydroxymethyl protons to the hydroxymethyl carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1-OH | 4.0 - 7.0 (broad s) | - | Disappears on D₂O exchange. |

| C2-CH₂OH | 4.5 - 5.0 (s) | 60 - 65 | Chemical shift depends on solvent. |

| C2-CH₂OH | 2.0 - 4.0 (broad s) | - | Disappears on D₂O exchange. |

| Aromatic-H | 6.8 - 7.5 (m) | - | Complex multiplet expected. |

| C1 | - | 150 - 155 | Carbon attached to phenolic OH. |

| C2 | - | 125 - 135 | Carbon attached to CH₂OH group. |

| C3 | - | 130 - 135 | Carbon attached to Cl. |

| C4 | - | 115 - 125 | Aromatic CH. |

| C5 | - | 120 - 130 | Aromatic CH. |

| C6 | - | 115 - 120 | Aromatic CH. |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, broadened by hydrogen bonding. libretexts.org The C-O stretching vibrations would appear as strong bands between 1000-1250 cm⁻¹. Specifically, the phenolic C-O stretch is anticipated around 1220 cm⁻¹, while the primary alcohol C-O stretch would be near 1050 cm⁻¹. Aromatic C=C stretching vibrations would be observed as multiple bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would give rise to a band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring vibrations are often strong in Raman spectra. While O-H stretching is typically weak, the C-Cl stretch and the symmetric breathing vibrations of the aromatic ring should produce distinct Raman signals. For related compounds like 3-Chloro-2-nitrobenzyl alcohol, detailed assignments of vibrational modes have been achieved by combining experimental spectra with Density Functional Theory (DFT) calculations, a method that would be equally applicable here. researchgate.netnih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | ~1220 | Observable | Strong |

| C-O Stretch (Alcohol) | ~1050 | Observable | Strong |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Medium to Strong |

Advanced Mass Spectrometry for Structural Elucidation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight. A characteristic feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond between the aromatic ring and the hydroxymethyl group could break, or more commonly, the C-C bond adjacent to the oxygen atom in the hydroxymethyl group. However, for benzyl (B1604629) alcohols, the most facile cleavage is often the loss of the hydrogen from the carbinol, followed by other fragmentations.

Loss of Water: Dehydration, involving the loss of a water molecule (18 Da) from the hydroxymethyl group, is a common fragmentation for alcohols. libretexts.org

Loss of CH₂OH: Cleavage of the entire hydroxymethyl group (31 Da) is another plausible pathway.

Loss of CO: Phenols are known to fragment via the loss of carbon monoxide (28 Da) from the ring. libretexts.org

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment ion at M-35/37.

Advanced techniques like high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula, confirming the molecular identity.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to compound or derivatives)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, data from its isomer, 4-Chloro-2,6-bis(hydroxymethyl)phenol, offers valuable insights into the potential solid-state architecture. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, probes the electronic transitions within a molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the phenolic chromophore. Phenol (B47542) itself shows absorption maxima around 270 nm. The presence of the chloro and hydroxymethyl substituents on the benzene (B151609) ring would likely cause a bathochromic (red) shift in the absorption bands. For comparison, 3-chlorophenol (B135607) exhibits changes in its UV-Vis spectrum, indicating the influence of the chloro-substituent on the electronic structure. researchgate.net Therefore, absorption maxima for this compound are anticipated in the 275-285 nm range.

Fluorescence Spectroscopy: Many phenolic compounds are fluorescent, emitting light after being excited by UV radiation. They typically exhibit fluorescence emission in the range of 300-350 nm. The fluorescence properties, including the quantum yield and emission wavelength, would be sensitive to the substitution pattern on the aromatic ring. The chlorine atom, due to the heavy-atom effect, might lead to some quenching of fluorescence compared to the non-chlorinated analog, 2-(hydroxymethyl)phenol. The specific excitation and emission maxima would need to be determined experimentally but are expected to be characteristic of a substituted phenol.

Computational and Theoretical Investigations of 3 Chloro 2 Hydroxymethyl Phenol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common practice to use DFT methods, like the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govkarazin.ua For a molecule like 3-Chloro-2-(hydroxymethyl)phenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Furthermore, conformational analysis would be performed to identify different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds, particularly the C-C bond of the hydroxymethyl group and the C-O bond of the hydroxyl group. By comparing the energies of these different conformers, the most stable or ground-state conformation can be identified. arxiv.org Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Hypothetical Data Table for Optimized Geometry of this compound

| Parameter | Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | |

| C1-C2 | Data not available |

| C2-C(hydroxymethyl) | Data not available |

| C3-Cl | Data not available |

| O-H (hydroxyl) | Data not available |

| Bond Angles (°) ** | |

| C1-C2-C3 | Data not available |

| C2-C1-O(hydroxyl) | Data not available |

| Dihedral Angles (°) ** | |

| H-O-C1-C6 | Data not available |

| C1-C2-C(hydroxymethyl)-O | Data not available |

| Note: This table is for illustrative purposes only. The data for this compound is not currently available in published research. |

Elucidation of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Charge Distribution

The electronic properties of a molecule are fundamental to its chemical reactivity. libretexts.org DFT calculations are routinely used to determine these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.netnih.govmdpi.com For this compound, the MEP would show negative potential around the oxygen atoms and the aromatic ring, and positive potential around the hydrogen atoms of the hydroxyl and hydroxymethyl groups.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom in the molecule. karazin.ua This information provides further insight into the molecule's polarity and reactive sites.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Note: This table is for illustrative purposes only. The data for this compound is not currently available in published research. |

Prediction and Correlation of Spectroscopic Data with Experimental Results (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which can then be compared with experimental measurements to validate the computational model and aid in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are performed to identify the characteristic vibrational modes of the molecule. nih.govresearchgate.net Each peak in the calculated spectrum corresponds to a specific type of bond stretching, bending, or twisting. Comparing these calculated frequencies with experimental data helps in the precise assignment of the observed spectral bands.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be a powerful tool for confirming the molecular structure. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available |

| C-O stretch (hydroxymethyl) | Data not available | Data not available |

| Note: This table is for illustrative purposes only. The data for this compound is not currently available in published research. |

Reactivity Descriptors and Fukui Functions for Understanding Chemical Behavior

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity, hardness, and softness, which are known as global reactivity descriptors. Local reactivity descriptors, such as the Fukui function, are used to identify the reactivity of specific atomic sites within a molecule. researchgate.nethackernoon.comrsc.orgresearchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack. researchgate.nethackernoon.comrsc.orgresearchgate.net

Thermodynamic Parameter Calculations and Stability Analysis

DFT calculations can be used to compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These parameters are essential for understanding the stability of the molecule and for predicting the spontaneity of chemical reactions.

Reaction Pathway Analysis and Transition State Modeling

For a given chemical reaction, computational methods can be used to map out the entire reaction pathway, from reactants to products, including the identification of any intermediates and transition states. researchgate.netusda.govnih.govwikipedia.orgmasterorganicchemistry.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy and understanding the reaction mechanism. wikipedia.orgmasterorganicchemistry.com For this compound, this could involve modeling its reactions, such as oxidation or electrophilic substitution.

Derivatization Strategies and Analytical Applications of 3 Chloro 2 Hydroxymethyl Phenol

Chemical Functionalization of the Hydroxymethyl Group for Specific Ligand Design or Material Modification

The hydroxymethyl group (-CH₂OH) on the 3-Chloro-2-(hydroxymethyl)phenol molecule serves as a primary site for functionalization, akin to an alcoholic hydroxyl. This allows for a variety of chemical transformations to design specific ligands or to anchor the molecule onto material surfaces.

Detailed Research Findings:

Functionalization of hydroxyl groups is a well-established strategy in synthetic chemistry. nih.gov For the hydroxymethyl group of this compound, common reactions include esterification and etherification.

Esterification: The hydroxymethyl group can be reacted with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction can be used to introduce a wide array of functional groups. For instance, reacting it with a long-chain fatty acid would increase its lipophilicity.

Etherification: Conversion of the hydroxymethyl group to an ether is another common strategy. This can be achieved under basic conditions followed by reaction with an alkyl halide (Williamson ether synthesis). This process can be used to link the molecule to other structures or polymer backbones.

Ligand Design: The functionalized hydroxymethyl group can act as a coordinating site in a ligand. By attaching specific donor atoms (e.g., nitrogen, sulfur) through ester or ether linkages, derivatives of this compound can be synthesized to form complexes with metal ions. The resulting metal complexes have potential applications in catalysis or as building blocks for supramolecular structures like metal-organic frameworks (MOFs). The strategic placement of functional groups can lead to self-organized structures, such as cubic cages that selectively encapsulate other molecules. nih.gov

Material Modification: The hydroxymethyl group provides a reactive handle to covalently bond the molecule to the surface of materials like silica (B1680970) or polymers. This is useful for creating modified surfaces with specific properties, such as altered hydrophobicity or for use in solid-phase synthesis.

Table 1: Potential Functionalization Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Esterification | Acetic Anhydride (B1165640) | Acetate (B1210297) Ester | Protecting group, property modification |

| Etherification | Benzyl (B1604629) Bromide | Benzyl Ether | Ligand synthesis, synthetic intermediate |

| Urethane Formation | Isocyanate | Carbamate | Polymer synthesis, material coating |

| Oxidation | Mild Oxidizing Agent | Aldehyde/Carboxylic Acid | Synthetic precursor for further functionalization |

Derivatization of the Phenolic Hydroxyl Group for Analytical or Synthetic Purposes

The phenolic hydroxyl group (-OH) is another key reactive site on the this compound molecule. Its acidity and nucleophilicity allow for a range of derivatization reactions that are useful in both synthesis and chemical analysis.

Detailed Research Findings:

The derivatization of phenolic hydroxyls is a cornerstone of natural product modification and analytical chemistry. nih.gov These strategies can be readily applied to this compound.

Acylation: Similar to the hydroxymethyl group, the phenolic hydroxyl can be acylated. For example, reaction with acetyl chloride or acetic anhydride forms a phenyl ester. This is a common strategy to protect the hydroxyl group during multi-step syntheses. nih.gov

Alkylation: The phenolic hydroxyl can be converted into an ether by reaction with alkyl halides in the presence of a base. This modification can alter the molecule's solubility and electronic properties. For instance, methylation with dimethyl sulfate (B86663) can be used to explore structure-activity relationships in medicinal chemistry contexts.

Analytical Derivatization: For analytical purposes, the phenolic hydroxyl can be reacted with a tagging reagent to enhance its detectability. For example, reaction with a fluorogenic reagent can allow for highly sensitive detection using fluorescence spectroscopy. A cost-effective reagent like p-bromophenacyl bromide can introduce a bromine atom, enabling element-selective detection via techniques like inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org This approach is valuable for metabolite profiling in complex biological matrices. rsc.org

Table 2: Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Purpose |

|---|---|---|

| Acylation | Acetyl Chloride | Synthetic protection, property modification |

| Etherification | Methyl Iodide | Synthetic modification, altering solubility |

| Silylation | Trimethylsilyl Chloride | Gas chromatography derivatization, protection |

| Analytical Tagging | Dansyl Chloride | Fluorescence detection in chromatography |

| Analytical Tagging | p-Bromophenacyl Bromide | ICP-MS detection, structure confirmation |

Development of Pre-column or Post-column Derivatization Methods for Chromatographic Analysis

To analyze this compound in various samples, particularly at low concentrations, derivatization is often necessary to improve its chromatographic behavior and detection sensitivity. Both pre-column and post-column derivatization methods are employed in High-Performance Liquid Chromatography (HPLC).

Detailed Research Findings:

Pre-column Derivatization: This technique involves reacting the analyte with a derivatizing agent before it is injected into the HPLC system. academicjournals.orgnih.gov This is often done to attach a chromophore or fluorophore to the molecule, allowing for sensitive UV-Vis or fluorescence detection. For phenolic compounds, reagents like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) have been used to create highly fluorescent derivatives, enabling simultaneous determination of various phenols in water samples. scirp.org Another reagent, 2-(9-carbazole)-ethyl-chloroformate (CEOC), reacts with phenols to form derivatives that can be detected by fluorescence at low levels. researchgate.net These methods are advantageous as they can be optimized for high reaction yields and offer flexibility, though they may require extra sample handling steps. mdpi.com

Post-column Derivatization (PCD): In this approach, the derivatization reaction occurs after the analyte has been separated on the HPLC column but before it reaches the detector. pickeringlabs.com This method is useful for compounds that are difficult to derivatize pre-column or when the derivatives are unstable. pickeringlabs.com A key advantage is the reduction of potential interferences from the sample matrix. For the analysis of phenols, a common PCD reagent is 4-aminoantipyrene, which reacts with phenols in the presence of an oxidizing agent to form a colored product detectable by a UV-Vis detector. nih.gov Modern techniques like Reaction Flow Post-Column Derivatization (RF-PCD) improve upon traditional PCD by enabling more efficient mixing of the column effluent and the reagent, which minimizes band broadening and enhances sensitivity. nih.gov

Table 3: Comparison of Derivatization Methods for HPLC Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Time | Reaction occurs before injection | Reaction occurs between column and detector |

| Advantages | High reaction yields, flexibility in reaction conditions mdpi.com | Reduced matrix interference, suitable for unstable derivatives pickeringlabs.com |

| Disadvantages | Potential for multiple derivative products, excess reagent may interfere | Increased system complexity, potential for band broadening nih.gov |

| Example Reagent | DMEQ-COCl scirp.org, CEOC researchgate.net | 4-aminoantipyrene nih.gov |

Exploitation of Derivatives as Indicators for Chemical Processes (e.g., Acid-Base Titrations)

Acid-base indicators are typically weak acids or bases where the undissociated molecule and its corresponding ion have different colors. thoughtco.comkhanacademy.org The color change occurs over a specific pH range, known as the color change interval. thoughtco.com By chemically modifying this compound, it is theoretically possible to create derivatives that function as pH indicators.

Detailed Research Findings:

The principle behind creating an indicator from a phenolic compound involves introducing functional groups that influence the electronic structure of the molecule upon protonation or deprotonation, leading to a visible color change.

Structural Requirements for Indicators: An effective indicator must have a chromophore (a light-absorbing group) whose absorption spectrum is sensitive to changes in pH. The phenolic -OH group itself can act as a proton-donating group. The pKa of this group determines the pH at which the color change will occur. youtube.com

Synthetic Strategies: To convert this compound into a potential indicator, one could introduce a chromophoric system, such as an azo group (-N=N-), via an azo coupling reaction. This involves reacting a diazonium salt with the activated phenol (B47542) ring. The resulting azo dye would likely exhibit different colors in its acidic (phenolic) and basic (phenolate) forms.

Influence of Substituents: The existing chloro and hydroxymethyl substituents on the ring would influence the pKa of the phenolic proton and, consequently, the pH transition range of the potential indicator. The electron-withdrawing chlorine atom would be expected to lower the pKa, shifting the transition range to a more acidic pH compared to an unsubstituted phenol derivative. The final color and pH range would depend on the specific structure of the synthesized derivative. unizin.org While many common indicators like phenolphthalein (B1677637) and methyl orange are well-established, the synthesis of new indicators from substituted phenols like this compound represents a potential area for developing custom indicators for specific applications. thoughtco.comyoutube.com

Table 4: Chemical Modifications to Create Phenolic Indicators

| Modification Type | Chemical Process | Effect on Molecule |

|---|---|---|

| Azo Coupling | Reaction with a diazonium salt | Introduces an azo (-N=N-) chromophore |

| Phthalein Synthesis | Condensation with phthalic anhydride | Forms a phthalein-type structure |

| Nitration | Reaction with nitric acid | Introduces nitro (-NO₂) groups, which are strong chromophores |

3 Chloro 2 Hydroxymethyl Phenol As a Building Block in Complex Chemical Synthesis

Precursor in Advanced Polymer Chemistry and Resin Development

The structure of 3-chloro-2-(hydroxymethyl)phenol is analogous to the monomers used in the production of phenol-formaldehyde resins. These thermosetting polymers are synthesized through the condensation polymerization of a phenol (B47542) or a substituted phenol with formaldehyde (B43269). youtube.comkharagpurcollege.ac.in The reaction, which can be catalyzed by either acids or bases, initially forms hydroxymethylphenol derivatives. youtube.comkharagpurcollege.ac.in These intermediates then react with other phenol molecules to create methylene (B1212753) bridges, leading to the formation of a cross-linked polymer network. youtube.com

In the case of this compound, the pre-existing hydroxymethyl group can readily participate in condensation reactions, while the phenolic hydroxyl group activates the aromatic ring for further electrophilic substitution with additional formaldehyde or its derivatives. The presence of the chloro group can influence the properties of the resulting polymer, potentially enhancing its flame retardancy and chemical resistance. The general process for forming such resins involves mixing the phenolic monomer with formaldehyde and a catalyst, followed by controlled heating to facilitate polymerization and curing. kharagpurcollege.ac.insirptsciencecollege.org While specific research on polymers derived exclusively from this compound is not extensively documented, its structural motifs suggest its potential as a comonomer in the synthesis of specialized phenolic resins with tailored properties.

Table 1: Potential Polymerization Reactants for this compound

| Reactant | Catalyst | Potential Polymer Type |

| Formaldehyde | Acid or Base | Phenol-Formaldehyde Resin |

| Epichlorohydrin | Base | Epoxy Resin |

| Diisocyanates | - | Polyurethane |

Synthesis of Novel Heterocyclic Systems Incorporating the Phenolic Moiety

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a hydroxymethyl group that can be converted into an electrophilic center, makes it a suitable precursor for the synthesis of various heterocyclic systems.

Benzofurans: One potential application is in the synthesis of benzofuran (B130515) derivatives. General methods for benzofuran synthesis often involve the reaction of a phenol with a molecule containing a leaving group adjacent to a carbonyl or its equivalent, leading to an intramolecular cyclization. organic-chemistry.orgresearchgate.net For instance, this compound could be envisioned to first undergo etherification at the phenolic hydroxyl group with a reagent like propargyl bromide. The resulting intermediate could then undergo a cyclization reaction, potentially catalyzed by a transition metal, to form a substituted benzofuran. The chloro substituent would remain on the benzene (B151609) ring of the benzofuran system, offering a handle for further functionalization.

Chromanes: The synthesis of chromane (B1220400) derivatives is another area where this compound could serve as a valuable starting material. The synthesis of chromanes can be achieved through the annulation of o-hydroxy benzylic alcohols with alkenes, catalyzed by a strong acid like triflimide. chemrxiv.orgchemrxiv.org In this approach, the hydroxymethyl group on this compound would act as the benzylic alcohol, which, upon activation, could react with an alkene to form the chromane ring system. The chloro and hydroxyl groups would be incorporated into the final structure, influencing its electronic properties and potential biological activity.

Construction of Functional Organic Molecules with Defined Architectures

The distinct reactivity of the functional groups in this compound allows for its use in the stepwise construction of more complex organic molecules with well-defined three-dimensional structures. The phenolic hydroxyl group can be selectively protected, allowing for the modification of the hydroxymethyl group, or vice versa.

For example, the hydroxymethyl group can be oxidized to an aldehyde, providing a reactive handle for a wide range of subsequent transformations such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. The resulting products would contain a chlorinated phenolic moiety, a structural feature present in some biologically active compounds.

Furthermore, the aromatic ring itself can undergo further electrophilic substitution reactions, with the directing effects of the existing substituents guiding the position of new functional groups. This controlled functionalization is a key principle in the design of multi-step syntheses. slideshare.netrsc.org

Utilization in the Synthesis of Specific Intermediates for Broader Chemical Targets

The chemical compound this compound can serve as a crucial intermediate in the synthesis of more complex and often biologically active molecules. Its utility lies in its capacity to introduce a specific substitution pattern onto an aromatic ring, which can be carried through a synthetic sequence.

For instance, the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid) is synthesized from a related phenol, 4-chloro-2-methylphenol (B52076). wikipedia.org While not a direct precursor, the synthesis of MCPA highlights how substituted phenols are key intermediates in the production of agrochemicals. wikipedia.org Similarly, this compound could be a precursor to novel herbicides or pesticides where the specific arrangement of the chloro, hydroxyl, and hydroxymethyl groups is required for biological activity.

In pharmaceutical synthesis, chlorinated compounds are prevalent. nih.gov The synthesis of various drugs involves the use of chlorinated intermediates to achieve the desired pharmacological profile. nih.govmdpi.com Although no specific examples detailing the use of this compound in drug synthesis are readily available, its structure suggests it could be a valuable intermediate for creating analogs of existing drugs or for the discovery of new therapeutic agents.

Development as a Ligand Precursor for Coordination Chemistry

The phenolic hydroxyl and hydroxymethyl groups of this compound provide suitable anchor points for the synthesis of polydentate ligands for coordination chemistry. A prominent class of ligands that could be synthesized are salen-type ligands. Salen ligands are typically formed through the condensation of a salicylaldehyde (B1680747) derivative with a diamine. wikipedia.org

To utilize this compound for this purpose, the hydroxymethyl group would first need to be oxidized to an aldehyde to form 3-chloro-2-hydroxybenzaldehyde. This chlorinated salicylaldehyde could then be reacted with a diamine, such as ethylenediamine, to yield a substituted salen ligand. The resulting ligand would be tetradentate, with two nitrogen and two oxygen donor atoms. wikipedia.org

The presence of the chloro group on the aromatic ring of the salen ligand can modulate the electronic properties of the resulting metal complex, influencing its catalytic activity or redox potential. beilstein-journals.org Metal complexes of substituted salen ligands have been investigated for their catalytic activity in various organic transformations, including asymmetric synthesis. rsc.orgbeilstein-journals.orgnih.gov

Emerging Research Directions and Future Perspectives for 3 Chloro 2 Hydroxymethyl Phenol

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. mlsu.ac.in For 3-Chloro-2-(hydroxymethyl)phenol, this translates into developing more environmentally benign methods for its synthesis and subsequent transformations.

Current research is exploring the use of biocatalysis to create and modify phenolic compounds. Microbial decarboxylases, for instance, have been studied for their ability to catalyze the reversible regioselective ortho-carboxylation of phenolic derivatives, offering a green alternative to the energy-intensive Kolbe-Schmitt process. nih.gov Furthermore, one-pot, multi-step biocatalytic processes that combine oxidation, hydroxymethylation, and reduction steps are being developed for the synthesis of optically active α-aryl vicinal diols from simple alcohols. researchgate.net This approach could be adapted for the synthesis of this compound and its derivatives, significantly reducing the environmental footprint compared to traditional methods. The enzymatic production of formaldehyde (B43269), a key reagent, from less hazardous substrates like methanol (B129727) is a key feature of these green cascades. researchgate.net

Another promising green approach is photocatalysis. Studies on the photocatalytic degradation of chlorinated phenols using catalysts like titanium dioxide (TiO₂) demonstrate the potential for using light to drive chemical reactions, often under mild conditions. acs.orgoieau.frresearchgate.net The development of novel photocatalysts, such as those incorporating palladium or other metals, could lead to efficient and selective transformations of this compound. mdpi.com The focus is on creating catalysts with high activity and visible light response to make these processes more energy-efficient and scalable. researchgate.netmdpi.com

The table below summarizes some green chemistry strategies being explored for phenolic compounds, which could be applicable to this compound.

| Green Chemistry Strategy | Description | Potential Advantage for this compound |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net |

| Photocatalysis | Use of light-activated catalysts to drive chemical transformations. | Use of renewable energy (sunlight), potential for complete mineralization of pollutants. acs.orgoieau.frmdpi.com |

| Solvent-free Reactions | Conducting reactions without a solvent or in greener solvents like water. | Reduced volatile organic compound (VOC) emissions, simplified purification. mlsu.ac.in |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. mlsu.ac.in |

Exploration of Novel Catalytic Reactions Involving the Compound

The reactivity of the phenolic hydroxyl group, the aromatic ring, and the hydroxymethyl group in this compound makes it a versatile substrate for a wide range of catalytic reactions. Research is moving beyond its traditional use as a monomer to explore novel catalytic transformations that can lead to high-value products.

Catalytic hydrodechlorination (HDC) is a significant area of research for chlorinated phenols. This process involves the cleavage of the carbon-chlorine bond, which can reduce the toxicity of these compounds. mdpi.com Palladium-based catalysts, often supported on materials like alumina (B75360) or graphene, have shown high efficacy in the HDC of chlorophenols. mdpi.comrsc.org The development of bimetallic catalysts, such as Pd-Cu systems, can further enhance catalytic activity and selectivity, preventing undesired side reactions like the hydrogenation of the aromatic ring. rsc.org The insights gained from studies on other chlorophenols can be directly applied to develop selective dechlorination strategies for this compound, potentially yielding 2-(hydroxymethyl)phenol, a valuable chemical intermediate.

Furthermore, the phenolic hydroxyl group and the aromatic ring are prime targets for catalytic functionalization. Alkylation of phenols, for example, is a well-established industrial process, and new catalytic systems are being explored to control the regioselectivity of these reactions. acs.org The presence of the chloro and hydroxymethyl substituents on the ring will influence the outcome of such reactions, and research into catalysts that can selectively target the ortho, meta, or para positions relative to the existing groups is a promising avenue. The iridium-catalyzed γ-functionalization of a primary C-H bond in a related cyclic alcohol has been demonstrated, suggesting that similar strategies could be employed to functionalize the hydroxymethyl group of this compound. nih.gov

The table below highlights some novel catalytic reactions being investigated for phenolic compounds.

| Catalytic Reaction | Catalyst Type | Potential Product from this compound |

| Hydrodechlorination (HDC) | Palladium-based (e.g., Pd/Al₂O₃, Pd/graphene) mdpi.comrsc.org | 2-(hydroxymethyl)phenol |

| Selective Alkylation | Acid/base catalysts, zeolites acs.org | Alkylated derivatives with new functionalities |

| C-H Functionalization | Iridium or other transition metal complexes nih.gov | Functionalized hydroxymethyl group |

| Oxidative Coupling | Copper or iron-based catalysts | Biphenolic or polyphenolic structures |

Potential in Advanced Materials Science Beyond Traditional Resins

While this compound has been used in the synthesis of traditional phenolic resins, its unique structure suggests potential for application in more advanced materials. The presence of three distinct functional groups—the phenolic hydroxyl, the chloro substituent, and the hydroxymethyl group—provides multiple points for polymerization and modification, enabling the creation of materials with tailored properties.

One area of exploration is the development of functional polymers. The hydroxymethyl group can readily participate in condensation reactions, while the phenolic hydroxyl and the chloro-substituted aromatic ring can be modified to introduce specific functionalities. For example, the phenolic hydroxyl can be converted to an ether or ester, which can then be used to attach other chemical moieties. This could lead to the creation of specialty polymers with applications in areas such as flame retardants, coatings, and high-performance composites.

The structure of this compound also makes it a potential building block for metal-organic frameworks (MOFs) and other porous materials. The ability of the phenolic hydroxyl and hydroxymethyl groups to coordinate with metal ions could be exploited to create novel porous structures with applications in gas storage, catalysis, and separation. The chlorine atom can also influence the electronic properties and stability of the resulting framework.

In-depth Theoretical Studies of its Behavior in Complex Chemical Environments

Computational chemistry and theoretical studies are becoming increasingly powerful tools for understanding and predicting the behavior of molecules. For this compound, these studies can provide fundamental insights into its reactivity, stability, and interactions with other molecules, which can guide the design of new reactions and materials.

Ab initio and density functional theory (DFT) calculations can be used to study the electronic structure of this compound in detail. nih.govresearchgate.net These studies can elucidate how the chloro, hydroxymethyl, and hydroxyl groups influence the electron distribution in the aromatic ring, which in turn affects the molecule's reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgwikipedia.org For instance, theoretical calculations of proton affinities and bond dissociation energies can predict the most likely sites for reaction and the stability of reaction intermediates. nih.govacs.org

Molecular dynamics simulations can be used to study the behavior of this compound in different solvent environments and its interactions with surfaces or catalyst active sites. This can provide a molecular-level understanding of processes like adsorption onto a catalyst surface during a heterogeneous catalytic reaction or the self-assembly of molecules to form larger structures. These theoretical insights are invaluable for optimizing reaction conditions and designing new catalysts and materials with desired properties.

The table below outlines key parameters that can be investigated through theoretical studies and their significance.

| Theoretical Parameter | Computational Method | Significance for this compound |

| Electronic Structure (e.g., charge distribution, frontier orbitals) | DFT, ab initio calculations nih.govresearchgate.net | Predicts reactivity and sites of electrophilic/nucleophilic attack. chemrxiv.org |

| Bond Dissociation Energies | DFT, ab initio calculations nih.gov | Indicates the stability of chemical bonds and the likelihood of bond cleavage. |

| Proton Affinities | Ab initio calculations acs.org | Predicts the acidity of the phenolic proton and the basicity of the oxygen atoms. |

| Reaction Mechanisms | DFT, transition state theory acs.org | Elucidates the step-by-step pathway of a chemical reaction and identifies rate-determining steps. |

| Intermolecular Interactions | Molecular dynamics simulations | Understands solvation effects and the formation of aggregates or self-assembled structures. |

Design and Synthesis of Structurally Diverse Derivatives for Unexplored Chemical Functions